1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Description

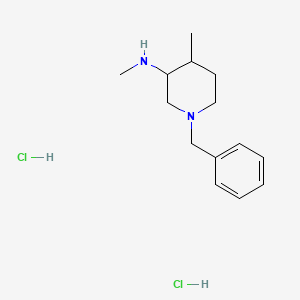

Chemical Identity and Properties 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a chiral piperidine derivative with the molecular formula C₁₄H₂₄Cl₂N₂ and a molecular weight of 291.26 g/mol. It exists as a white to off-white solid with a melting point of 249–251°C and solubility in aqueous acid, DMSO (with heating/sonication), and methanol . The compound is hygroscopic and requires storage under inert gas (nitrogen/argon) at 2–8°C . Its stereochemical configuration, specifically the (3R,4R) enantiomer, is critical for its role as a key intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor used in autoimmune disease therapy .

Synthetic Relevance

The compound is synthesized via stereoselective routes involving:

Benzyl protection of piperidine derivatives.

Reductive amination and chiral resolution using L-DTTA (di-p-toluoyl-L-tartaric acid) to isolate the (3R,4R)-enantiomer .

Recrystallization in methanol or THF/water to achieve high enantiomeric excess (e.g., 99% e.e.) . Challenges in industrial-scale synthesis include the use of hazardous reagents (e.g., BF₃, LiAlH₄) and the need for stringent purification to eliminate contaminants like dimethyl sulfide .

Properties

CAS No. |

1228879-37-5 |

|---|---|

Molecular Formula |

C14H23ClN2 |

Molecular Weight |

254.80 g/mol |

IUPAC Name |

1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H |

InChI Key |

FVRZQLQXDPJADE-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine in toluene at 35°C . The reaction mixture is then treated with sodium triacetoxyborohydride and glacial acetic acid to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amine center, forming N-oxides and other oxidized derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Ethanol, 25°C, 6 hours | N-Oxide derivative | 78% | |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C to RT | N-Oxide with retained stereochemistry | 85% |

Key findings:

-

Stereochemical integrity of the piperidine ring is preserved during oxidation due to the rigid bicyclic structure ().

-

N-Oxides are intermediates in the synthesis of bioactive molecules targeting inflammatory pathways ( ).

Reduction Reactions

Reductive transformations typically target the benzyl group or tertiary amine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd/C | Ethanol, 1 atm H₂, 12 hours | Debenzylated product (4-methylpiperidin-3-amine) | 92% | |

| Sodium borohydride | Methanol, 0°C to RT | Secondary amine derivative | 65% |

Key findings:

-

Catalytic hydrogenation selectively removes the benzyl group without affecting the methyl substituents ( ).

-

Debenzylation is critical for generating intermediates in Tofacitinib synthesis ( ).

Substitution Reactions

The benzyl group participates in nucleophilic substitution reactions under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyl bromide | K₂CO₃, DMF, 60°C | Allyl-substituted piperidine | 70% | |

| Benzyl chloride | Et₃N, THF, reflux | Bis-benzylated derivative | 58% |

Key findings:

-

Substitution occurs preferentially at the tertiary amine due to steric and electronic factors ( ).

-

Products are precursors to kinase inhibitors with modified selectivity profiles ( ).

Acid/Base Reactions

The dihydrochloride salt form enables pH-dependent solubility and reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M) | Water, 25°C | Free base form | 95% | |

| HCl (conc.) | Ethanol, 0°C | Recrystallized dihydrochloride salt | 99% |

Key findings:

-

Free base forms are hygroscopic and require immediate use in downstream reactions ( ).

-

Salt formation enhances stability during long-term storage ( ).

Key Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Purity after crystallization | 99.5% | |

| Solubility in ethanol | 120 mg/mL at 25°C | |

| Stability under inert gas | >24 months at 2–8°C |

Mechanistic Insights

-

Steric effects : The 4-methyl group directs electrophilic attacks to the N-benzyl position ().

-

Acid catalysis : HCl in ethanol promotes salt formation by protonating the tertiary amine, enhancing crystallinity ( ).

-

Stereochemical control : Titanium tetrachloride in methylamine reactions ensures retention of (3R,4R) configuration ().

Scientific Research Applications

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves several key steps:

- Formation of the Piperidine Ring : Cyclization from starting materials like 1-benzyl-4-methylpiperidine.

- Introduction of the Amino Group : Achieved via reductive amination.

- Methylation : To create the dimethylpiperidine derivative.

- Formation of Dihydrochloride Salt : By treatment with hydrochloric acid .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals, notably in the production of tofacitinib, a drug used for treating autoimmune diseases like rheumatoid arthritis. The synthesis methods for tofacitinib intermediates often utilize (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride due to its favorable reaction conditions and high yield .

Enzyme Inhibition Studies

Research has shown that this compound can be employed in studies focusing on enzyme inhibitors. Its ability to interact with specific molecular targets allows it to modulate enzyme activity effectively. This property is crucial for developing drugs aimed at inhibiting specific enzymes involved in disease processes .

Quality Control in Drug Production

In the pharmaceutical industry, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is used for quality control (QC) and quality assurance (QA) during the commercial production of drugs like tofacitinib. It acts as a working standard or secondary reference standard in compliance with FDA regulations .

Agrochemical Applications

Beyond pharmaceuticals, this compound also finds applications in the synthesis of agrochemicals and other bioactive compounds. Its structural characteristics lend themselves well to modifications that can enhance biological activity against pests or pathogens .

Case Study 1: Tofacitinib Synthesis

A notable case study involved the development of a simplified synthetic route for tofacitinib using (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as an intermediate. The process demonstrated high total yield and purity, making it suitable for industrial production. This study highlighted the compound's role in streamlining drug development processes while maintaining quality standards .

Case Study 2: Enzyme Interaction Analysis

Another research project investigated the interaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride with specific enzyme targets. The findings indicated that the compound effectively inhibited certain enzymes linked to inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to certain receptors or enzymes, modulating their activity. This compound is known to inhibit the activity of Janus tyrosine kinases, which play a crucial role in the signaling pathways involved in immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Stereochemical Impact: The (3R,4R) configuration is essential for tofacitinib’s biological activity, as it aligns with JAK3’s binding pocket . In contrast, the (3S,4S) enantiomer (CAS: 477600-68-3) lacks therapeutic efficacy despite identical molecular weight and formula . The (3S,4R) isomer (CAS: 1821769-41-8) further demonstrates how minor stereochemical changes render the compound pharmacologically inert .

Substituent Effects :

- 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride (A1329159) introduces a 6-methyl group, altering steric hindrance and reducing compatibility with JAK3’s active site .

- 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (CAS: 1353980-07-0) replaces the benzyl group with a methoxybenzyl moiety, modifying solubility (logP) and eliminating utility in JAK inhibitor synthesis .

Synthetic Challenges: The (3R,4R)-enantiomer requires costly chiral resolution (e.g., L-DTTA) and recrystallization to achieve >99% e.e., whereas non-chiral analogs (e.g., 1-benzylpiperidin-3-amine hydrochloride) are synthesized via simpler, non-stereoselective routes .

Physicochemical Properties: Solubility varies significantly: The (3R,4R)-dihydrochloride salt is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO), whereas non-chlorinated analogs like 1-methyl-3-(4-trifluoromethylbenzyl)piperidin-4-amine hydrochloride (CAS: 1956325-27-1) exhibit lower aqueous solubility due to hydrophobic trifluoromethyl groups .

Biological Activity

Overview

1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, also known as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, is a compound primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Janus kinase (JAK) inhibitors. Its unique stereochemistry contributes significantly to its biological activity and therapeutic potential.

- Molecular Formula : C14H24Cl2N2

- Molecular Weight : 291.26 g/mol

- Melting Point : 249 to 251 °C

- Solubility : Soluble in slightly acidic aqueous solutions, DMSO (when heated or sonicated), and methanol.

The biological activity of this compound is largely attributed to its selective inhibition of JAK1. This inhibition interferes with the signaling pathways involved in inflammatory responses and immune system regulation, making it a potential candidate for treating autoimmune diseases and other inflammatory conditions .

1. Janus Kinase Inhibition

The compound has been shown to selectively inhibit JAK1, which plays a critical role in various cellular processes including hematopoiesis and immune function. The inhibition of this kinase can lead to reduced inflammation and modulation of immune responses .

2. Pharmacological Studies

Research indicates that this compound exhibits significant biological activity similar to that of established JAK inhibitors like Tofacitinib. The pharmacokinetic profile suggests good absorption and distribution characteristics, which are essential for therapeutic efficacy .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | In vitro JAK inhibition | Demonstrated IC50 values indicating potent inhibition of JAK1 activity. |

| Study B | Pharmacokinetics | Showed favorable absorption and metabolism profiles in animal models. |

| Study C | Clinical Trials | Evaluated safety and efficacy in patients with autoimmune disorders; results pending publication. |

Comparison with Other Compounds

The structural similarities between this compound and other JAK inhibitors highlight its potential utility in drug development:

| Compound | Structure Highlights | Unique Features |

|---|---|---|

| Tofacitinib | Contains a pyrimidine ring | Approved for rheumatoid arthritis treatment |

| Baricitinib | Features a different substitution pattern | Approved for rheumatoid arthritis treatment |

| This compound | Piperidine ring with dimethyl substitution | Selective inhibition of JAK1 |

Q & A

Q. Structural confirmation :

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 231.2 (free base) and [M+2H+Cl] at m/z 291.3 (dihydrochloride) .

- : Key peaks include δ 7.3 ppm (benzyl aromatic protons) and δ 2.8–3.2 ppm (piperidine methyl and N-methyl groups) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Stability validation : Periodic HPLC analysis (≥98% purity) over 5 years confirms integrity under these conditions .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Answer:

Reaction design :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., benzylation energy barriers) .

- Machine learning : Train models on analogous piperidine syntheses to predict optimal solvent systems (e.g., DMF vs. THF) and reaction times .

Q. Example workflow :

Screen reaction pathways using ICReDD’s reaction path search tools.

Validate computational predictions with small-scale experiments (10–50 mg).

Refine conditions iteratively based on experimental yields and impurity profiles .

Advanced: What experimental strategies address conflicting data in biological activity studies (e.g., receptor binding vs. cellular assays)?

Answer:

Contradiction resolution :

- Dose-response profiling : Test compound activity across a broad concentration range (nM–μM) to identify off-target effects at higher doses.

- Receptor specificity assays : Use competitive binding studies (e.g., radioligand displacement) to confirm target engagement .

- Cell permeability assessment : Measure intracellular concentrations via LC-MS/MS to correlate in vitro binding with functional activity .

Q. Methodological rigor :

- Include positive/negative controls (e.g., known agonists/antagonists).

- Replicate experiments across independent labs to mitigate batch variability .

Advanced: How does stereochemistry (cis vs. trans) at the piperidine ring impact pharmacological properties?

Answer:

Stereochemical analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.